![molecular formula C18H20ClN3O2 B2866159 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide CAS No. 1825577-57-8](/img/structure/B2866159.png)
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide is a complex organic compound that features a tert-butyl group, an oxazole ring, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the tert-butyl group and the cyano group. The final step involves the formation of the propanamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and oxazole ring are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-fluorophenyl)(cyano)methyl]propanamide
- 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-bromophenyl)(cyano)methyl]propanamide
- 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-methylphenyl)(cyano)methyl]propanamide
Uniqueness
The uniqueness of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the cyano group and oxazole ring offer sites for chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)-cyanomethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-18(2,3)15-11-21-17(24-15)9-8-16(23)22-14(10-20)12-6-4-5-7-13(12)19/h4-7,11,14H,8-9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRVABFXSFKQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCC(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)
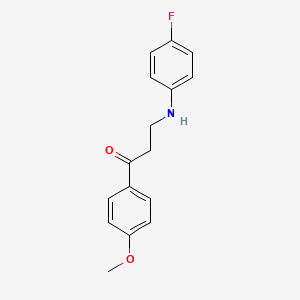
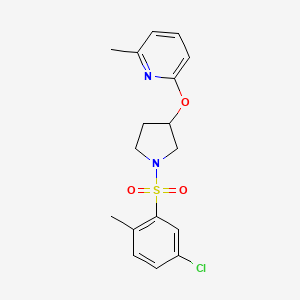
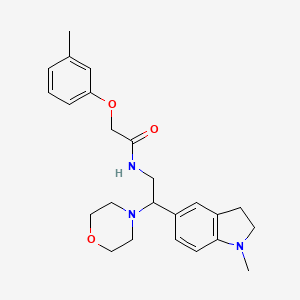
![3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride](/img/structure/B2866084.png)
![1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one](/img/structure/B2866085.png)
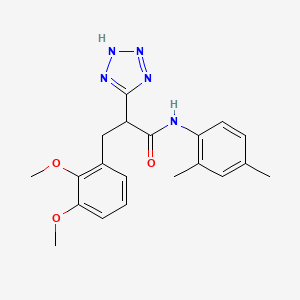
![4-[3-(4-fluorophenyl)azepane-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2866090.png)
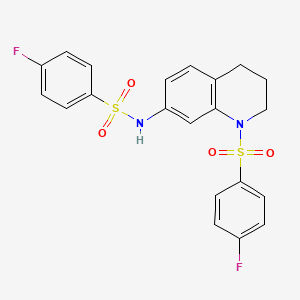
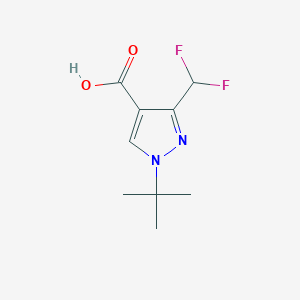
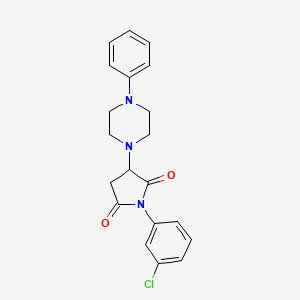
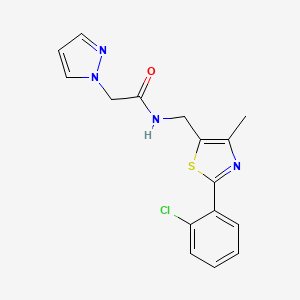
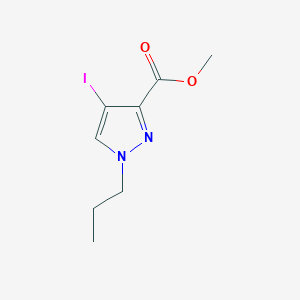
![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)
